16-Bromohexadec-9-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
16-bromohexadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3H,2,4-15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTUUMAGTKZYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCCCCCCBr)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90850298 | |
| Record name | 16-Bromohexadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90850298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56309-90-1 | |
| Record name | 16-Bromohexadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90850298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 16 Bromohexadec 9 Enoic Acid
Chemo-selective Synthetic Pathways to 16-Bromohexadec-9-enoic acid
Chemo-selective synthetic strategies are pivotal in constructing this compound with high precision, allowing for the controlled introduction of both the bromine atom and the carbon-carbon double bond. These methods are essential for ensuring the desired regiochemistry and stereochemistry of the final product.
Regioselective Introduction of the Bromine Moiety
The regioselective introduction of a bromine atom at the terminal (ω) position of a long-chain fatty acid is a critical step in the synthesis of this compound. This requires a brominating agent that specifically targets the terminal methyl group or a functional group that can be converted to a bromide.
One common strategy involves the use of a bifunctional starting material where one terminus is a carboxylic acid or its ester, and the other is a hydroxyl group. The hydroxyl group can be selectively converted to a bromine atom. For instance, the use of a starting material like 16-hydroxyhexadecanoic acid allows for the selective bromination of the hydroxyl group using standard brominating agents such as phosphorus tribromide (PBr₃) or a mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).
Alternatively, radical bromination can be employed on a saturated fatty acid, although this method often leads to a mixture of products and requires careful control of reaction conditions to favor terminal bromination. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can achieve this, though selectivity can be challenging. cecri.res.in
More advanced methods for regioselective bromination might involve the use of specific catalysts or directing groups to ensure the bromine is introduced at the desired C-16 position. researchgate.netnih.gov For instance, employing a removable directing group that positions the brominating agent at the terminal end of the fatty acid chain can provide high regioselectivity.
Stereoselective Formation of the Carbon-Carbon Double Bond in this compound
The geometry of the carbon-carbon double bond at the C-9 position significantly influences the chemical and physical properties of this compound. Therefore, stereoselective methods are crucial for obtaining either the cis (Z) or trans (E) isomer.
The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for stereoselective olefin synthesis. To create the C-9 double bond, a C9 phosphonium (B103445) ylide or phosphonate (B1237965) carbanion can be reacted with a C7 aldehyde. The stereochemical outcome of the Wittig reaction can be controlled by the choice of reagents and reaction conditions. For example, unstabilized ylides in aprotic solvents typically lead to the Z-alkene, while stabilized ylides or the Schlosser modification can favor the E-alkene.
Another important method is the partial reduction of an alkyne. A C-9 alkyne precursor can be stereoselectively reduced to the corresponding alkene. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to produce Z-alkenes with high stereoselectivity. nih.gov Conversely, the reduction of an alkyne with sodium in liquid ammonia (B1221849) (Birch reduction) results in the anti-addition of hydrogen, yielding the E-alkene.
Metathesis reactions, particularly cross-metathesis using ruthenium-based catalysts like the Grubbs catalysts, can also be employed to form the C-9 double bond. The stereoselectivity of these reactions can be influenced by the catalyst structure and the nature of the reacting olefins.
Total Synthesis Approaches towards this compound
Total synthesis of this compound involves a multi-step sequence starting from simple, commercially available materials. A convergent approach is often favored, where two or more fragments are synthesized separately and then joined together.
A plausible total synthesis could begin with two key building blocks: a C8 fragment containing a terminal bromine and a protected carboxylic acid, and a C8 fragment with a terminal alkyne and a protected alcohol. For instance, 8-bromooctanoic acid could serve as one precursor. rsc.org The other fragment could be derived from a suitable C8 alcohol.
The synthesis could proceed as follows:
Fragment A Synthesis: Protection of the carboxylic acid of 8-bromooctanoic acid.
Fragment B Synthesis: Preparation of a C8 terminal alkyne with a protected hydroxyl group at the other end.
Coupling: A nucleophilic substitution reaction where the acetylide anion of Fragment B displaces the bromide of Fragment A, forming a C16 chain with an internal alkyne and protected functional groups at both ends.
Stereoselective Reduction: The internal alkyne is then reduced to the desired cis or trans double bond using methods described in section 2.1.2.
Deprotection: Finally, the protecting groups on the carboxylic acid and the terminal hydroxyl group are removed.
Bromination: The terminal hydroxyl group is converted to a bromine atom.
This approach allows for precise control over the placement of the functional groups and the stereochemistry of the double bond. nih.gov
| Synthetic Step | Reagents and Conditions | Purpose |
| Fragment Coupling | Lithium acetylide, liquid ammonia | Forms the C-C bond between the two fragments. |
| Z-Alkene Formation | H₂, Lindlar's catalyst | Stereoselective reduction of the alkyne to a cis-double bond. nih.gov |
| E-Alkene Formation | Na, liquid NH₃ | Stereoselective reduction of the alkyne to a trans-double bond. |
| Terminal Bromination | PBr₃ or CBr₄/PPh₃ | Converts the terminal hydroxyl group to a bromide. |
Semisynthetic Routes to this compound from Natural Precursors
Semisynthetic approaches leverage the existing carbon skeletons of naturally occurring lipids, which can be a more efficient and sustainable way to produce this compound.
Derivatization of Unsaturated Fatty Acids
Unsaturated fatty acids with a double bond at or near the C-9 position are excellent starting materials for the synthesis of this compound. Oleic acid (cis-9-octadecenoic acid) is a readily available and inexpensive precursor. researchgate.net
A potential route starting from oleic acid could involve:
Oxidative Cleavage: The double bond of oleic acid can be oxidatively cleaved using ozonolysis or permanganate/periodate to yield two shorter-chain fragments: azelaic acid (a C9 dicarboxylic acid) and nonanal (B32974) (a C9 aldehyde).
Chain Extension and Functional Group Manipulation: The azelaic acid fragment, which already contains the desired nine-carbon chain with a carboxylic acid, can be further modified. The second carboxylic acid group can be selectively reduced to an alcohol and then converted to a bromine. However, this approach requires selective protection and deprotection steps.
A more direct approach would be to use a naturally occurring fatty acid that already has a terminal functional group or can be easily functionalized at the terminus. For instance, if a C16 unsaturated fatty acid with a terminal hydroxyl group were available, it could be directly brominated. The derivatization of fatty acids often involves the protection of the carboxylic acid group as an ester to prevent unwanted side reactions. nih.govsigmaaldrich.comnih.gov
| Natural Precursor | Key Transformation | Relevant Reagents |
| Oleic Acid | Oxidative Cleavage | O₃, then Zn/H₂O or Me₂S |
| 16-Hydroxyhexadecanoic Acid | Bromination of Hydroxyl Group | PBr₃ |
Modifications of Aleuritic Acid and Related Polyhydroxylated Lipids
Aleuritic acid, (9RS,10RS,16)-9,10,16-trihydroxyhexadecanoic acid, is a major component of shellac and serves as an excellent starting material for the synthesis of various long-chain fatty acid derivatives. rsc.orgresearchgate.netresearchgate.net Its C16 backbone and terminal hydroxyl group make it a prime candidate for conversion to this compound.
A synthetic pathway from aleuritic acid could involve the following steps:
Protection of Functional Groups: The carboxylic acid and the C-9 and C-10 hydroxyl groups need to be selectively protected. The carboxylic acid can be esterified, and the vicinal diol can be protected as an acetonide or other suitable protecting group.
Deoxygenation of the C-9 and C-10 Hydroxyls: The vicinal diol can be converted into an alkene. One common method is the Corey-Winter olefination, which involves the formation of a cyclic thiocarbonate followed by treatment with a phosphite (B83602) to extrude carbon dioxide and sulfur, forming the double bond. The stereochemistry of the resulting alkene depends on the stereochemistry of the starting diol.
Bromination of the Terminal Hydroxyl Group: The C-16 hydroxyl group can then be converted to a bromine atom using standard brominating agents.
Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield this compound.
The stereochemistry of the double bond formed from aleuritic acid can be controlled. For instance, the threo isomer of the diol can be converted to the trans-alkene. rsc.org
| Starting Material | Key Intermediate | Transformation | Resulting Stereochemistry |
| Aleuritic Acid | Protected diol | Corey-Winter Olefination | trans-double bond from threo-diol |
Chemical Reactivity and Transformation of 16 Bromohexadec 9 Enoic Acid
Reactions Involving the Bromine Substituent in 16-Bromohexadec-9-enoic acid
The terminal bromine atom serves as a versatile handle for introducing a wide array of functional groups through several key reaction types.
Nucleophilic Substitution Reactions with Various Reagents
The primary carbon to which the bromine atom is attached in this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion, which is a good leaving group. This SN2 (bimolecular nucleophilic substitution) reaction is a cornerstone for the derivatization of this compound. A variety of nucleophiles can be employed to introduce different functionalities at the terminus of the sixteen-carbon chain.
For instance, reaction with hydroxide (B78521) ions (e.g., from potassium hydroxide) in an aqueous environment favors the formation of the corresponding ω-hydroxy fatty acid, 16-hydroxyhexadec-9-enoic acid. The use of an aqueous solvent promotes substitution over the competing elimination reaction. Similarly, cyanide ions can be introduced to yield a nitrile, which can be further hydrolyzed to a dicarboxylic acid. Other nucleophiles such as ammonia (B1221849) and amines can be used to introduce amino groups, leading to the formation of ω-amino fatty acids.
The general scheme for nucleophilic substitution is as follows:
R-Br + Nu⁻ → R-Nu + Br⁻
Where R represents the hexadec-9-enoyl chain and Nu⁻ is the nucleophile.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Potassium Hydroxide (KOH) | 16-Hydroxyhexadec-9-enoic acid |
| Cyanide | Sodium Cyanide (NaCN) | 17-Cyanohexadec-9-enoic acid |
| Ammonia | Ammonia (NH₃) | 16-Aminohexadec-9-enoic acid |
| Azide | Sodium Azide (NaN₃) | 16-Azidohexadec-9-enoic acid |
Elimination Reactions for the Formation of Unsaturated Systems
In the presence of a strong, sterically hindered base and typically in a non-polar, alcoholic solvent, this compound can undergo an E2 (bimolecular elimination) reaction. byjus.commasterorganicchemistry.comyoutube.com This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a new double bond and the elimination of hydrogen bromide. This would result in the formation of hexadeca-9,15-dienoic acid.
The choice of reaction conditions is crucial in directing the outcome towards either substitution or elimination. youtube.com Higher temperatures and the use of a strong base in an ethanolic solution favor elimination, whereas lower temperatures and an aqueous environment favor substitution. youtube.com
Factors Favoring Elimination over Substitution:
Solvent: Ethanol encourages elimination, while water encourages substitution.
Temperature: Higher temperatures favor elimination. youtube.com
Base Strength and Concentration: A high concentration of a strong base, such as potassium hydroxide, favors elimination. byjus.com
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The bromine substituent in this compound allows for its participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.orggoogle.comwikipedia.org For this compound, this would allow for the introduction of an alkynyl group at the end of the carbon chain. For example, reaction with phenylacetylene (B144264) would yield 16-phenylhexadec-15-yn-9-enoic acid. The reaction is typically carried out under mild conditions. google.com
Heck Coupling: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. epa.govresearchgate.net This allows for the formation of a new carbon-carbon double bond. For instance, reacting this compound with styrene (B11656) in the presence of a palladium catalyst would yield 18-phenylhexadec-9,16-dienoic acid. The reaction generally proceeds with high trans selectivity.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted fatty acid |
| Heck Coupling | Alkene (e.g., Styrene) | Pd catalyst, Base | Alkenyl-substituted fatty acid |
Reactions at the Alkene Moiety of this compound
The C9 double bond in this compound is a site of reactivity, allowing for various addition and oxidation reactions.
Stereoselective Hydrogenation and Reduction Strategies
The double bond can be reduced to a single bond through catalytic hydrogenation, converting this compound into 16-bromohexadecanoic acid. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
Selective hydrogenation to preserve the cis- or trans-geometry of the resulting saturated product can be achieved by choosing appropriate catalysts and reaction conditions. For instance, certain ruthenium-tin catalysts have been shown to be effective for the selective hydrogenation of the carboxylic acid group in oleic acid to an alcohol, while preserving the double bond. epa.gov In other cases, the double bond can be selectively hydrogenated without affecting the carboxylic acid or the terminal bromide. The use of specific catalysts can influence the stereochemical outcome, leading to either cis or trans isomers.
Epoxidation and Hydroxylation Reactions
Epoxidation: The double bond of this compound can be converted into an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through enzyme-catalyzed reactions. researchgate.netnih.gov The resulting compound would be 16-bromo-9,10-epoxyhexadecanoic acid. Epoxidation can also be achieved using hydrogen peroxide in the presence of a catalyst. researchgate.net The reaction with peroxy acids is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide.
Hydroxylation: The alkene can be converted to a vicinal diol (containing two adjacent hydroxyl groups) through dihydroxylation. wikipedia.org A common method for syn-dihydroxylation is the use of osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. organic-chemistry.orgwikipedia.org This would yield 16-bromo-9,10-dihydroxyhexadecanoic acid with the two hydroxyl groups on the same side of the carbon chain. Anti-dihydroxylation can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening.
| Reaction | Reagent(s) | Functional Group Formed |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide (Oxirane) |
| Syn-Dihydroxylation | Osmium tetroxide (catalyst), NMO | Vicinal diol (syn) |
Cycloaddition and Polymerization Reactions
The internal double bond of this compound can participate in cycloaddition reactions. For instance, Diels-Alder reactions are conceivable where the alkene acts as a dienophile. However, the electron-rich nature of the double bond suggests it would react most efficiently with electron-deficient dienes.
More significantly, the bifunctional nature of this compound, with a polymerizable alkene moiety and a reactive bromine terminus, makes it a candidate for the synthesis of functional polymers. While the internal double bond has low reactivity in radical polymerization, it can be involved in other polymerization methods such as metathesis or be a site for post-polymerization functionalization. acs.org The presence of both a polymerizable group and a reactive handle (the bromine atom) allows for the creation of graft copolymers or polymers that can be further modified.
Fatty acid-based monomers are increasingly utilized for creating polymers from renewable resources. rsc.org These monomers, often derived from fatty acids through esterification or amidation, can undergo controlled polymerization techniques like Reversible Addition-Fragment Transfer (RAFT) polymerization to produce well-defined polymers. rsc.org Although direct polymerization of the unmodified double bond in this compound is not highly efficient, its derivatives can be more readily polymerized.
| Polymerization Approach | Description | Potential Application of this compound |
| Graft Copolymerization | The bromine atom can act as an initiation site for techniques like Atom Transfer Radical Polymerization (ATRP), allowing the growth of polymer chains from the fatty acid backbone. | Synthesis of amphiphilic graft copolymers with a hydrophobic fatty acid backbone and hydrophilic polymer side chains. |
| Polycondensation | The carboxylic acid can react with polyols or polyamines to form polyesters or polyamides. The bromine atom can be used for subsequent cross-linking or functionalization. | Creation of functional polyesters and polyamides with pendant reactive groups. |
Carboxylic Acid Functional Group Transformations of this compound
The carboxylic acid group is a hub of reactivity, enabling the synthesis of a wide range of derivatives.
Esterification and Amidation Reactions
Esterification: this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or through activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC). The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.
Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R = C₁₅H₂₈Br and R' = alkyl, aryl, etc.)
Amidation: Similarly, amidation can be achieved by reacting this compound with ammonia or primary or secondary amines. This reaction typically requires heating or the use of coupling agents to form an activated intermediate, which is then attacked by the amine. The synthesis of long-chain fatty acid amides is a field of growing interest due to their diverse biological activities. usf.edu A process for producing long-chain amino acids and dibasic acids involves the amidation of a keto fatty acid derivative. google.com
Reaction: R-COOH + R'R''NH → R-CONR'R'' + H₂O (where R = C₁₅H₂₈Br and R', R'' = H, alkyl, aryl, etc.)
| Reaction Type | Reagents | Product |
| Esterification | Methanol, H₂SO₄ | Methyl 16-bromohexadec-9-enoate |
| Amidation | Ethylamine, DCC | N-Ethyl-16-bromohexadec-9-enamide |
Reduction to Alcohols and Aldehydes
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, 16-bromohexadec-9-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.
Reaction: R-COOH + LiAlH₄ → R-CH₂OH (where R = C₁₅H₂₈Br)
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃]. youtube.com Enzymatic reduction of fatty acids to long-chain aldehydes is also a known biological process. nih.gov
| Transformation | Reagent(s) | Product |
| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | 16-Bromohexadec-9-en-1-ol |
| Reduction to Aldehyde | 1. SOCl₂; 2. LiAlH(O-t-Bu)₃ | 16-Bromohexadec-9-enal |
Formation of Acid Halides and Anhydrides
Formation of Acid Halides: this compound can be converted to its corresponding acid halide, which is a more reactive acylating agent. For instance, reaction with thionyl chloride (SOCl₂) yields 16-bromohexadec-9-enoyl chloride, while treatment with phosphorus tribromide (PBr₃) would produce the acid bromide.
Reaction with SOCl₂: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Reaction with PBr₃: 3 R-COOH + PBr₃ → 3 R-COBr + H₃PO₃
Formation of Acid Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the carboxylic acid with its corresponding acid chloride. quimicaorganica.orgwikipedia.org A more general method involves reacting an acyl chloride with a carboxylate salt. libretexts.org
Reaction: 2 R-COOH → (RCO)₂O + H₂O (where R = C₁₅H₂₈Br)
| Derivative | Reagent(s) | Product Name |
| Acid Chloride | Thionyl chloride (SOCl₂) | 16-Bromohexadec-9-enoyl chloride |
| Acid Anhydride | Acetic anhydride, heat | 16-Bromohexadec-9-enoic anhydride |
Advanced Analytical Methodologies for 16 Bromohexadec 9 Enoic Acid Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to the structural analysis of 16-Bromohexadec-9-enoic acid, offering non-destructive ways to probe its molecular framework and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, key signals include the protons adjacent to the bromine atom at the C16 position, the olefinic protons of the C9-C10 double bond, and the protons alpha to the carboxylic acid group. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal are critical for assignment. aocs.org
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Distinct signals are expected for the carboxyl carbon (C1), the olefinic carbons (C9 and C10), the carbon bearing the bromine (C16), and the other methylene (B1212753) carbons in the aliphatic chain.
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assemble the complete molecular structure. libretexts.orgresearchgate.net COSY experiments establish correlations between coupled protons, helping to piece together adjacent fragments of the molecule. emerypharma.com HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for linking these fragments and confirming the positions of the double bond and the bromo-substituent relative to the carboxylic acid. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar fatty acids and general substituent effects. Actual experimental values may vary depending on the solvent and other conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~11-12 (broad s) | ~179-180 |
| C2 | ~2.35 (t) | ~34 |
| C3-C7 | ~1.3-1.6 (m) | ~24-29 |
| C8 | ~2.0 (m) | ~27 |
| C9=CH - | ~5.35 (m) | ~130 |
| C10=CH - | ~5.35 (m) | ~130 |
| C11 | ~2.0 (m) | ~27 |
| C12-C14 | ~1.3 (m) | ~29 |
| C15 | ~1.85 (quintet) | ~32 |
| C16 (-CH₂Br) | ~3.40 (t) | ~33 |
Data table is interactive. Click on headers to sort.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and deducing its structure from fragmentation patterns.
Mass Spectrometry (MS) provides the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a clear indicator of a monobrominated compound. Common fragmentation pathways include the loss of the bromine atom, cleavage of the alkyl chain, and fragmentation near the carboxylic acid group.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound with high confidence.
**Table 2: Expected Mass Spectrometric Data for this compound (C₁₆H₂₉BrO₂) **
| Analysis | Expected Value | Significance |
| Molecular Formula | C₁₆H₂₉BrO₂ | --- |
| Nominal Mass | 332 g/mol (for ⁷⁹Br), 334 g/mol (for ⁸¹Br) | Confirms molecular weight and bromine presence. |
| Exact Mass ([M-H]⁻) | 331.1327 (for ⁷⁹Br), 333.1306 (for ⁸¹Br) | HRMS data for precise elemental composition confirmation. |
| Key Fragment Ion | [M-Br]⁺ | Loss of the bromine atom. |
| Key Fragment Ion | [M-H₂O]⁺ | Loss of water from the carboxylic acid. |
| Key Fragment Ion | [M-COOH]⁺ | Loss of the carboxyl group. |
Data table is interactive. Click on headers to sort.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. wiley.com They are excellent for identifying the functional groups present in this compound. masterorganicchemistry.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of particular bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad peak), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-Br stretch. libretexts.orgnist.gov
Raman Spectroscopy relies on the inelastic scattering of monochromatic light. While the C=O bond shows a weak Raman signal, the C=C double bond and the C-Br bond typically produce strong and easily identifiable signals, making it a valuable complementary technique to IR.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Carbonyl | C=O stretch | 1700-1725 | Strong, sharp |
| Alkene | C=C stretch | 1640-1680 | Medium, sharp |
| Alkene | =C-H bend | 960-980 (trans) or ~700 (cis) | Medium |
| Alkyl | C-H stretch | 2850-2960 | Strong, sharp |
| Bromoalkane | C-Br stretch | 500-600 | Medium to strong |
Data table is interactive. Click on headers to sort.
Chromatographic Separation and Quantification Methods for this compound
Chromatographic techniques are essential for isolating this compound from complex mixtures and for its quantification. The choice between gas and liquid chromatography often depends on the volatility of the analyte and the complexity of the sample matrix.
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. For fatty acids, analysis by GC often requires a derivatization step, typically methylation to form the more volatile fatty acid methyl ester (FAME). banglajol.info
Gas Chromatography (GC) separates compounds based on their boiling points and interactions with the stationary phase of the GC column. athenaeumpub.com The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification. The presence of the heavy bromine atom in this compound methyl ester would significantly increase its retention time compared to its non-brominated analog, palmitoleic acid methyl ester. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. unar.ac.idnih.gov As the derivatized compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides both a retention time and a mass spectrum, offering a very high degree of confidence in the identification of this compound in a sample. banglajol.info
Liquid chromatography is highly versatile and particularly well-suited for the analysis of less volatile or thermally sensitive compounds like free fatty acids, often without the need for derivatization.
Liquid Chromatography (LC) , most commonly in a reversed-phase setup (e.g., using a C18 column), separates compounds based on their polarity. lcms.cz A polar mobile phase is used, and less polar compounds are retained longer on the nonpolar stationary phase. This compound, being a long-chain fatty acid, is relatively nonpolar and would be well-retained. Its polarity, and therefore its retention time, can be compared to other fatty acids for identification purposes. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for analyzing fatty acids in complex biological or chemical mixtures. nih.govlipidmaps.org The LC system separates the components of the mixture, which are then detected by the mass spectrometer. metabolomics.se This hyphenated technique provides retention time, molecular weight, and structural information from fragmentation, enabling sensitive and specific quantification and confirmation of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of chemical reactions and for guiding the purification process of synthesized compounds like "this compound". libretexts.orgcolumn-chromatography.com Its simplicity, speed, and cost-effectiveness make it an indispensable tool in synthetic chemistry. thieme.de In the context of "this compound" research, TLC is instrumental in tracking the conversion of starting materials to the desired product and identifying the presence of any byproducts.
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). rockefeller.edu For a non-polar compound like a long-chain fatty acid, a common mobile phase would be a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether. gerli.com The addition of a small amount of acetic or formic acid to the mobile phase can improve the resolution of free fatty acids by ensuring they remain protonated and migrate as a single spot. aocs.org
During the synthesis of "this compound," aliquots of the reaction mixture can be spotted on a TLC plate alongside the starting materials. libretexts.org The progress of the reaction is observed by the diminishing intensity of the starting material spot and the appearance of a new spot corresponding to the product. A co-spot, where the reaction mixture and starting material are applied on the same point, is often used to confirm the identity of the spots. libretexts.org
Visualization of the separated spots on the TLC plate can be achieved through various methods. As fatty acids are not typically UV-active unless they contain a chromophore, a common method is to place the developed TLC plate in a chamber containing iodine crystals. The iodine vapor will stain the lipid spots, making them visible as brown spots. rockefeller.edu Another effective visualization reagent is a phosphomolybdic acid solution, which upon heating, will reveal the presence of organic compounds as dark blue or green spots on a yellow-green background. nih.gov
Below is a representative data table illustrating the use of TLC in monitoring the synthesis of "this compound".
| Analyte | Rf Value | Visualization Method |
| Starting Material (e.g., Hexadec-9-enoic acid) | 0.45 | Iodine Vapor, Phosphomolybdic Acid |
| "this compound" | 0.55 | Iodine Vapor, Phosphomolybdic Acid |
| Co-spot (Starting Material + Reaction Mixture) | 0.45, 0.55 | Iodine Vapor, Phosphomolybdic Acid |
| This table is generated based on typical TLC results for reactions involving fatty acids and their derivatives, illustrating the expected relative polarities and corresponding Rf values. |
Advanced Hyphenated Techniques for Complex Mixture Analysis
For the detailed analysis of "this compound" within complex mixtures, more powerful analytical methods known as hyphenated techniques are employed. nih.gov These techniques combine a separation method with a detection method, providing both qualitative and quantitative information with high sensitivity and selectivity. nih.govnih.gov The most relevant hyphenated techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For a fatty acid like "this compound," derivatization is typically required to increase its volatility and thermal stability for GC analysis. nih.gov A common derivatization method is the conversion of the carboxylic acid to its corresponding methyl ester (FAME - Fatty Acid Methyl Ester).
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. nih.gov For brominated compounds, the characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) is a key identifier in the mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. nih.gov A significant advantage of LC-MS is that it can often analyze compounds like "this compound" without the need for derivatization. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water, acetonitrile, and/or methanol), is commonly used for the separation of fatty acids. nih.gov
The eluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized, typically through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer then separates the ions by their m/z ratio. LC-MS is particularly useful for analyzing complex biological or environmental samples where "this compound" might be present at low concentrations. researchgate.netmdpi.com
The following table presents hypothetical mass spectrometry data for the methyl ester of "this compound," which would be crucial for its identification using GC-MS or LC-MS.
| Ion/Fragment | Proposed Structure | Expected m/z |
| [M]+ | C17H31BrO2 | 346/348 |
| [M-OCH3]+ | C16H28BrO | 315/317 |
| [M-Br]+ | C17H31O2 | 267 |
| McLafferty Rearrangement | C4H8O2 | 88 |
| This table is a representation of plausible mass spectrometric fragmentation patterns for the methyl ester of "this compound," illustrating key ions that would be monitored for its identification. The two m/z values for bromine-containing fragments reflect the isotopic distribution of 79Br and 81Br. |
The combination of chromatographic separation with the detailed structural information from mass spectrometry makes these hyphenated techniques indispensable for the unambiguous identification and quantification of "this compound" in intricate research settings. nih.gov
Role of 16 Bromohexadec 9 Enoic Acid As a Synthetic Building Block
Precursor in Macrocyclic Compound Synthesis
One of the notable applications of 16-bromohexadec-9-enoic acid is in the synthesis of macrocyclic lactones, which are large ring structures often possessing desirable fragrance properties. The terminal bromine and the carboxylic acid functionality allow for intramolecular cyclization reactions to form these large rings.
A key example is the synthesis of 10Z-oxacycloheptadec-10-en-2-one. google.comgoogleapis.com In this process, (Z)-16-bromohexadec-9-enoic acid undergoes an intramolecular esterification reaction. google.comgoogleapis.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like N-methylpyrrolidone. google.comgoogleapis.com The base deprotonates the carboxylic acid, and the resulting carboxylate anion then displaces the terminal bromine atom in an intramolecular nucleophilic substitution, leading to the formation of the macrocyclic lactone. This specific cyclization yields 10Z-oxacycloheptadec-10-en-2-one, a 17-membered ring lactone. google.comgoogleapis.com
| Precursor | Reagents | Product | Yield |
| (Z)-16-Bromohexadec-9-enoic acid | Potassium carbonate, N-methylpyrrolidone | 10Z-Oxacycloheptadec-10-en-2-one | 51% google.comgoogleapis.com |
This table summarizes the synthesis of a macrocyclic lactone from this compound.
Intermediate in the Synthesis of Structurally Complex Fatty Acid Analogs
The chemical handles present in this compound, namely the carboxylic acid, the double bond, and the terminal bromide, provide multiple points for modification, making it a suitable starting material for the synthesis of complex fatty acid analogs. These analogs can be used to study various biological processes. While direct examples of its use in synthesizing a wide array of structurally complex fatty acid analogs are not extensively detailed in the provided search results, its potential is evident from its structure. For instance, the double bond can be subjected to various reactions like epoxidation, dihydroxylation, or cleavage to introduce new functionalities. The terminal bromide can be replaced by other functional groups through nucleophilic substitution, and the carboxylic acid can be converted to esters, amides, or other derivatives.
Applications in Polymer Chemistry and Material Science
The bifunctional nature of this compound lends itself to applications in polymer chemistry. The carboxylic acid and the terminal bromine can act as two distinct reactive sites for polymerization reactions. For example, the carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, while the terminal bromine can be utilized in atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques to initiate the growth of polymer chains. This dual functionality allows for the synthesis of complex polymer architectures such as graft copolymers or end-functionalized polymers. However, specific examples of polymers synthesized directly from this compound are not detailed in the provided search results.
Development of Chemical Probes and Labels for Biochemical Investigations
Molecules like this compound are potential precursors for the development of chemical probes and labels. The long fatty acid-like chain can facilitate incorporation into lipid membranes or interaction with fatty acid binding proteins. The terminal bromine can be substituted with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to create a probe that can be used to visualize or track biological processes. The carboxylic acid end can be used to attach the molecule to other biomolecules or surfaces. While the potential for such applications is clear from the molecule's structure, specific instances of chemical probes or labels developed from this compound are not explicitly described in the available information.
Biochemical and Biological Research Applications of 16 Bromohexadec 9 Enoic Acid in Non Human Systems
Investigations into Lipid Metabolism Pathways in Model Organisms
16-Bromohexadec-9-enoic acid, a synthetic brominated fatty acid, serves as a valuable tool for researchers studying lipid metabolism in various non-human biological systems. Its structure, which mimics naturally occurring fatty acids but contains a bromine atom at the terminus, allows it to be used as a probe to trace the metabolic fate of fatty acids and to investigate the enzymes involved in their transformation.
Substrate Specificity and Enzyme Kinetics in vitro
The utility of this compound extends to in vitro studies of enzyme kinetics and substrate specificity. Researchers can use this compound to assess how fatty acid modifying enzymes recognize and process substrates with modifications at the omega-end. While specific kinetic data for this compound is not extensively detailed in the provided search results, the general approach involves incubating the brominated fatty acid with purified enzymes or cell extracts and measuring the rate of product formation or substrate disappearance. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), providing insights into the enzyme's affinity for the brominated substrate compared to its natural counterparts.
These studies are crucial for understanding how enzymes involved in fatty acid metabolism, such as those in the Type II fatty acid synthase (FAS) system in bacteria, accommodate different substrates. nih.gov The presence of the bulky bromine atom can influence binding to the active site and the subsequent catalytic steps, providing valuable information about the steric and electronic requirements of the enzyme.
Integration into Cellular Lipids and Membranes in Non-Human Biological Systems
Once introduced to non-human biological systems, such as cultured cells or model organisms, this compound can be activated to its coenzyme A (CoA) ester and subsequently incorporated into various cellular lipids. This process allows researchers to trace the pathways of fatty acid trafficking and compartmentalization within the cell. The bromine atom serves as a unique marker, distinguishable from endogenous fatty acids, which can be detected by techniques such as mass spectrometry.
Studies can track the incorporation of the brominated fatty acid into different lipid classes, including phospholipids (B1166683), triacylglycerols, and cholesterol esters. This provides a detailed picture of how exogenous fatty acids are distributed and utilized within the cell. The modified fatty acid's presence within cellular membranes can also be investigated to understand its impact on membrane properties such as fluidity and permeability.
Role in Biosynthetic Studies of Natural Products
The biosynthesis of halogenated natural products is a fascinating area of research, and this compound can be a key tool in elucidating the pathways leading to these unique molecules.
Understanding Biogenetic Routes to Halogenated Lipid Structures
Many marine organisms produce a diverse array of halogenated lipids, and the biosynthetic origins of these compounds are often not well understood. By supplying this compound as a potential precursor to these organisms or to cell-free extracts, researchers can investigate whether it is incorporated into the final natural products. If the brominated fatty acid is utilized, it provides strong evidence for a biosynthetic pathway that involves the halogenation of a fatty acid precursor. This approach helps to map out the sequence of enzymatic reactions and identify the key halogenating enzymes involved in the process.
Biomimetic Synthesis Approaches for Related Compounds
The structural insights gained from biosynthetic studies using this compound can inform the laboratory synthesis of complex halogenated natural products. Biomimetic synthesis aims to replicate the proposed biosynthetic steps in a laboratory setting. By understanding how nature constructs these molecules, chemists can devise more efficient and stereoselective synthetic routes. This compound can serve as a starting material or a key intermediate in these synthetic endeavors, allowing for the construction of the carbon skeleton and the introduction of the halogen atom at a specific position.
Mechanistic Enzymology Studies with Fatty Acid Modifying Enzymes
This compound is a valuable tool for probing the mechanisms of enzymes that modify fatty acids. The bromine atom can act as a mechanistic probe, influencing the course of enzymatic reactions and in some cases, leading to the inactivation of the enzyme. This allows for the identification of key active site residues and a deeper understanding of the catalytic mechanism.
For instance, in studies of bacterial fatty acid synthesis, understanding the molecular diversity of enzymes like enoyl-acyl carrier protein (ACP) reductases is crucial. nih.gov While not directly mentioning this compound, the context of studying these enzyme systems highlights the importance of using modified substrates to probe their function. nih.gov The interaction of such a modified fatty acid with enzymes of the Type II FAS system, which is distinct from its mammalian counterpart, can provide insights for the design of selective inhibitors. nih.gov
Characterization of Enzymes Interacting with Halogenated Fatty Acids
The introduction of a halogen atom, such as bromine, into a fatty acid can create a valuable tool for characterizing enzymes involved in lipid metabolism. The size and electronegativity of the bromine atom can influence substrate binding and catalytic activity, providing insights into the active site topology and substrate specificity of enzymes.
Halogenated fatty acids can serve as probes for various enzymes, including fatty acid synthases, desaturases, and elongases. For instance, fatty acid synthase (FAS), a crucial enzyme in de novo fatty acid synthesis, is a significant target in metabolic research, particularly in oncology. patsnap.comiiarjournals.orgnih.gov The overexpression of FAS in many cancer cells makes it a prime candidate for therapeutic intervention. aacrjournals.org Synthetic fatty acid analogs, some of which are halogenated, are employed to study the inhibition and mechanism of FAS.
By introducing a compound like this compound to an in vitro system containing a purified enzyme or a cell lysate, researchers could assess its impact on enzyme activity. A decrease in product formation would suggest that the bromo-fatty acid is an inhibitor. Further kinetic studies could then determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive), revealing information about how the molecule interacts with the enzyme.
The following table summarizes findings from studies on enzymes that interact with fatty acid analogs, illustrating the potential research applications for this compound.
| Enzyme/System | Analogous Compound(s) | Research Finding | Potential Application for this compound |
| Fatty Acid Synthase (FAS) | C75, Cerulenin | Irreversible inhibition of FAS activity, leading to reduced cancer cell proliferation. iiarjournals.orgaacrjournals.org | To investigate the inhibition of FAS and its downstream effects on cell growth and viability. |
| Fatty Acid Desaturases | General Fatty Acids | Introduction of double bonds at specific positions in the fatty acid chain. frontiersin.org | To study the substrate specificity of desaturases and the impact of a bromo-substituent on their activity. |
| Fatty Acid Elongases | General Fatty Acids | Extension of the carbon chain of fatty acids. frontiersin.org | To assess how the bromine atom affects the binding and catalytic efficiency of elongase enzymes. |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Vinyl brominated fatty acids | Disruption of the bacterial plasma membrane and inhibition of gene expression. nih.gov | To explore potential antibacterial activity and mechanisms of action against pathogenic bacteria. |
Elucidation of Reaction Mechanisms at the Molecular Level
The specific placement of a bromine atom in this compound at the terminal (omega) position and a double bond at the C9 position allows for its use in elucidating complex reaction mechanisms. Halogenated fatty acids can act as mechanism-based inhibitors or "suicide substrates," where the enzyme converts the substrate into a reactive species that covalently modifies and inactivates the enzyme. This process provides a powerful method for identifying and characterizing the active site of an enzyme.
For example, if this compound were a substrate for a cytochrome P450 enzyme that hydroxylates the terminal carbon, the enzyme might abstract a hydrogen atom from the carbon bearing the bromine. This could lead to the elimination of HBr and the formation of a reactive terminal alkene that could then alkylate the enzyme's active site, leading to irreversible inhibition. Identifying the modified amino acid residue would provide direct evidence for its location within the active site.
Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallography studies. If a co-crystal of the enzyme with this compound can be obtained, the high electron density of the bromine atom can aid in solving the phase problem and determining the three-dimensional structure of the enzyme-substrate complex. This would offer a detailed molecular snapshot of how the fatty acid binds within the active site.
The following table outlines potential mechanistic studies where a compound like this compound could be instrumental.
| Research Area | Mechanistic Question | Potential Role of this compound |
| Enzyme Inhibition | How does an inhibitor bind to the active site? | As a mechanism-based inhibitor to covalently label active site residues. |
| X-ray Crystallography | What is the 3D structure of the enzyme-substrate complex? | The bromine atom can act as a heavy-atom derivative to facilitate structure solution. |
| Metabolic Fate | How are halogenated fatty acids metabolized by cells? | As a tracer to follow the metabolic conversion of the fatty acid through various pathways. |
| Membrane Interaction | How do fatty acids incorporate into and affect biological membranes? | The bromo-substituent can alter the physicochemical properties of the fatty acid, providing insights into membrane dynamics. |
Computational Chemistry and Molecular Modeling of 16 Bromohexadec 9 Enoic Acid
Conformational Analysis and Molecular Dynamics Simulations
The long, flexible chain of 16-bromohexadec-9-enoic acid, punctuated by a cis double bond, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding these conformations is crucial, as they dictate the molecule's physical properties and biological interactions.
Conformational analysis of long-chain fatty acids is often initiated by identifying the most stable conformers. For unsaturated fatty acids like oleic acid, a close structural analog to the parent chain of this compound, the cis double bond introduces a significant "kink" in the hydrocarbon tail. rsc.org This bend in the chain is a defining structural feature. In contrast, saturated fatty acids tend to adopt a more linear, all-trans conformation in their lowest energy state. nih.gov For this compound, the presence of the bromine atom at the terminus of the chain would add another layer of complexity to its conformational landscape due to steric and electronic effects.
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov By simulating the molecule in various environments, such as in a vacuum, in a solvent, or within a lipid bilayer, researchers can observe how its structure adapts. For instance, MD simulations have been instrumental in understanding how unsaturated fatty acids affect the fluidity of cell membranes. nih.gov It is hypothesized that the kinked structure of molecules like this compound would disrupt the orderly packing of lipid tails, thereby increasing membrane fluidity. nih.gov
| Parameter | Predicted Value/Description | Methodology |
|---|---|---|
| Dominant Conformation | Bent or "kinked" structure due to the cis-9 double bond | Analogous studies on oleic acid rsc.org |
| Torsional Angles around C9-C10 | Restricted due to the double bond | General chemical principles |
| Flexibility of the Alkyl Chain | High, particularly in the segments flanking the double bond | Molecular Dynamics Simulations nih.gov |
| Terminal Bromine Atom Position | Variable, influenced by the overall chain conformation | Molecular Dynamics Simulations |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure of this compound in detail. fiveable.mersc.org These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive. For this compound, the electron-rich double bond would be expected to contribute significantly to the HOMO, making it a likely site for electrophilic attack. Conversely, the electron-withdrawing nature of the carboxylic acid group and the bromine atom would influence the LUMO, indicating potential sites for nucleophilic attack.
Reactivity descriptors, also derived from quantum chemical calculations, can offer more nuanced predictions of chemical behavior. These descriptors can help to identify the most likely atoms or functional groups to participate in a chemical reaction. For instance, the calculated electrostatic potential map would highlight regions of positive and negative charge, guiding the prediction of intermolecular interactions. In the case of this compound, the double bond and the carbon atom attached to the bromine would be key areas of interest for reactivity studies. nih.govbeilstein-journals.org
| Property/Descriptor | Predicted Feature | Computational Method |
|---|---|---|
| HOMO Energy | Localized primarily on the C=C double bond | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Influenced by the carboxylic acid and C-Br bond | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Moderate, suggesting potential for various chemical reactions | DFT researchgate.net |
| Most Probable Site for Electrophilic Attack | The C9=C10 double bond | Analysis of HOMO and electrostatic potential |
| Most Probable Site for Nucleophilic Substitution | The carbon atom bonded to the bromine (C16) | Analysis of LUMO and bond polarity ncert.nic.incbseacademic.nic.in |
Predictive Modeling of Spectroscopic Properties and Reaction Outcomes
Computational chemistry is also a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Furthermore, predictive modeling can be employed to forecast the likely outcomes of chemical reactions, saving time and resources in the laboratory.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prime example of this capability. aocs.orgnih.gov By calculating the magnetic shielding of each nucleus in this compound, it is possible to predict the chemical shifts for both ¹H and ¹³C NMR spectroscopy. magritek.commagritek.com These predicted spectra can then be compared with experimental data to confirm the molecule's structure. For this compound, characteristic signals would be expected for the protons and carbons of the double bond, the methylene (B1212753) group adjacent to the bromine, and the carboxylic acid group.
Predictive modeling can also be applied to understand and forecast the outcomes of specific chemical reactions. nih.gov For example, the reactivity of the double bond in this compound towards addition reactions, or the susceptibility of the carbon-bromine bond to nucleophilic substitution, can be modeled. nih.govbeilstein-journals.org By calculating the activation energies for different reaction pathways, chemists can predict which products are most likely to form under a given set of conditions. This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms.
| Data Type | Predicted Observation | Basis for Prediction |
|---|---|---|
| ¹H NMR Chemical Shift (Olefinic) | ~5.3 ppm | Analogous data from oleic and linoleic acid magritek.com |
| ¹³C NMR Chemical Shift (Olefinic) | ~130 ppm | General values for unsaturated fatty acids aocs.org |
| ¹H NMR Chemical Shift (-CH₂Br) | ~3.4 ppm | Standard chemical shift values for bromoalkanes |
| Predicted Outcome of Bromination | Addition across the C9=C10 double bond | Known reactivity of alkenes |
| Predicted Outcome with Strong Base | Potential for elimination or substitution at C16 | General principles of haloalkane reactivity |
Future Research Directions and Emerging Paradigms for 16 Bromohexadec 9 Enoic Acid
Development of Highly Efficient and Sustainable Synthetic Methodologies
The advancement of research into 16-bromohexadec-9-enoic acid and its applications is intrinsically linked to the ability to produce it, and derivatives thereof, in an efficient, cost-effective, and environmentally benign manner. Current synthetic routes often rely on classical multi-step processes starting from commercially available fatty acids or long-chain alcohols, which can be laborious and generate significant waste. Future synthetic strategies must focus on sustainability and elegance.
Key areas for development include:
Late-Stage C-H Functionalization: A paradigm shift from traditional methods would involve the direct, selective bromination of a precursor like oleic acid or palmitoleic acid at the terminal methyl group. This approach would dramatically reduce step-count and improve atom economy. Research into developing selective catalysts, potentially based on metalloporphyrins or non-heme iron enzymes, that can functionalize the terminal C-H bond in the presence of a double bond and carboxylic acid is a significant but worthwhile challenge.
Chemo-enzymatic Synthesis: Leveraging the specificity of enzymes could provide a green alternative to conventional synthesis. For instance, a lipase (B570770) could be used for the esterification of the carboxylic acid for protection, followed by a halogenase or a P450 enzyme engineered to perform terminal bromination. Enzymes like lipoxygenases, which act on specific double bonds of fatty acids, could also be explored for targeted functionalization. wikipedia.org The use of fatty acid synthases, which build fatty acids iteratively, could be engineered to incorporate halogenated building blocks. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processing. Developing a flow-based synthesis for this compound would allow for the safe handling of potentially hazardous reagents (e.g., brominating agents) and could facilitate multi-step sequences in a single, streamlined process.
Bifunctional Catalysis: The use of bifunctional organocatalysts could enable more direct and sustainable transformations, potentially simplifying reaction pathways and reducing the need for protecting groups. acsgcipr.org
| Synthetic Strategy | Potential Advantage | Research Focus |
| Late-Stage C-H Functionalization | Increased atom economy, reduced step count | Development of selective catalysts for terminal functionalization |
| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, sustainability | Engineering enzymes (halogenases, P450s) for specific transformations |
| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reaction conditions and reactor design for continuous production |
| Bifunctional Catalysis | Simplified pathways, reduced use of protecting groups | Design of catalysts for direct conversion of fatty acid precursors |
Exploration of Novel Reactivity and Unconventional Transformations
The dual reactivity of the bromo-terminus and the internal alkene bond is the cornerstone of this molecule's synthetic utility. While standard transformations are known, future research should focus on unlocking novel and unconventional reactivity patterns.
Established and Potential Transformations:
Bromo Terminus Reactivity: The terminal bromine atom acts as a classic electrophilic handle for nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide array of functional groups, including azides (for click chemistry), thiols (for surface anchoring), amines, and phosphonium (B103445) salts (for Wittig reactions). It can also participate in the formation of Grignard reagents for subsequent carbon-carbon bond formation or undergo oxidative addition with transition metals for cross-coupling reactions. wikipedia.org
Alkene Reactivity: The C9-C10 double bond is amenable to a range of classic alkene transformations. cuchd.in These include hydrogenation, epoxidation, dihydroxylation, ozonolysis (to yield azelaic acid and 7-bromoheptanal), and various electrophilic additions (e.g., hydrohalogenation).
Emerging Research Directions:
Metathesis Reactions: Alkene metathesis provides a powerful tool for modifying the carbon skeleton. Self-metathesis could be used to create longer-chain dibromo- and diacid-functionalized molecules, while cross-metathesis with other functionalized alkenes could generate a diverse library of complex fatty acid derivatives.
Radical Cascade Reactions: The bromo-terminus can be used to initiate radical reactions. A tin-free radical cascade initiated at the C-Br bond could be designed to cyclize onto the internal double bond, creating complex cyclic or polycyclic fatty acid analogues.
Enantioconvergent Transformations: The development of metal-catalyzed enantioconvergent reactions could transform the racemic starting material into a single enantiomeric product. acs.org For example, a chiral nickel catalyst could be used in a cross-coupling reaction at the bromine terminus to generate chiral products with high enantiomeric excess.
Dual-Handle Functionalization: A key area of exploration is the development of orthogonal reactions that allow for the selective functionalization of one group in the presence of the other. This would enable the programmed, step-wise construction of highly complex molecules, such as those used in bifunctional protein degraders or molecular probes. nih.govnih.gov
Advanced Applications in Chemical Biology and Non-Clinical Biotechnology
The structural similarity of this compound to natural fatty acids like palmitoleic acid allows it to be recognized and processed by biological systems, while its unique chemical handles provide functionality for probing and manipulating these systems.
Activity-Based Protein Profiling (ABPP): The molecule is an ideal scaffold for creating probes to identify and study enzymes involved in lipid metabolism. The bromo-terminus can act as a reactive group to covalently label the active site of enzymes such as hydrolases, lipases, or acyltransferases. By appending a reporter tag (like a fluorophore or biotin) via the carboxylic acid or through substitution of the bromine, researchers can identify novel enzymes that process fatty acids.
Metabolic Labeling and Imaging: The molecule can be used in metabolic labeling studies. Once assimilated by cells and incorporated into complex lipids like phospholipids (B1166683) and triglycerides, the bromine atom can serve as a unique tag. This tag could be detected by advanced imaging techniques or used as a handle for subsequent chemical reactions to visualize lipid trafficking and localization within cells.
Scaffold for Bifunctional Molecules: The molecule serves as a ready-made linker for constructing bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs). acs.org One end (the carboxylic acid) could be conjugated to a ligand that binds to a protein of interest, while the other end (the bromo-terminus) could be functionalized with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. nih.gov This provides a powerful tool for studying protein function in a non-genetic manner.
Biotechnological Production of Functionalized Chemicals: In a non-clinical context, microorganisms could be engineered to utilize this compound as a feedstock. The fatty acid biosynthesis pathways in bacteria or yeast could potentially incorporate this functionalized acid to produce novel polymers, surfactants, or other specialty chemicals with unique properties conferred by the bromine atom. nih.govunl.edu
Integration into Supramolecular Chemistry and Nanomaterials Research
The amphiphilic nature of this compound—possessing a hydrophilic carboxylic acid head and a long hydrophobic tail—makes it a prime candidate for self-assembly and the construction of novel nanomaterials. nih.govrsc.org
Functionalized Micelles and Vesicles: Like natural fatty acids, this molecule can self-assemble in aqueous environments to form micelles or lipid bilayers (vesicles/liposomes). ku.dk The key difference is that the resulting structures would have a surface or interior decorated with reactive bromine atoms. These brominated surfaces could be used as a platform for further functionalization, such as covalently attaching targeting ligands, polymers for stealth properties (e.g., PEG), or catalytic nanoparticles.
Nanoparticle-Supported Lipid Bilayers: The molecule can be used to form functionalized lipid bilayers on the surface of nanoparticles (NPs). nih.gov The self-assembly process, driven by hydrophobic interactions, would result in a stable NP-supported lipid bilayer where the bromo groups are exposed. This creates a versatile platform for designing next-generation sensors or delivery systems. Simulation studies can help predict and optimize the self-assembly of such complex structures. comsol.com
Polymerizable Lipids: The terminal bromine can be converted into a polymerizable group (e.g., an acrylate (B77674) or a styrenyl ether). Liposomes or other self-assembled structures formed from these modified lipids could then be polymerized, creating robust, covalently stabilized nanostructures with enhanced stability and controlled release properties.
Hierarchical Ordering and Crystal Engineering: In the solid state or at interfaces, the interplay between the carboxylic acid headgroup interactions, van der Waals forces along the alkyl chain, and potential halogen bonding from the bromine atom could lead to unique crystalline structures and hierarchical ordering. rsc.org Investigating these packing arrangements is crucial for developing new materials with tailored optical or electronic properties.
Q & A
Q. How can researchers integrate conflicting literature findings into a cohesive discussion for publication?
- Methodological Answer : Structure the discussion around hypotheses (e.g., "Does steric hindrance dominate over electronic effects?"). Tabulate contrasting results with variables (e.g., solvent, catalyst) and effect sizes. Use language frameworks such as "While X study reported..., our data suggest..." to highlight methodological differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
